molecular formula C10H11N5O2 B12064731 7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol

7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol

Cat. No.: B12064731
M. Wt: 233.23 g/mol
InChI Key: RZVADNQLAKDQSR-UHFFFAOYSA-N
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Description

2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE: is a synthetic nucleoside analog It is structurally derived from adenosine, a naturally occurring nucleoside, but with modifications that include the removal of hydroxyl groups at the 2’ and 5’ positions and the formation of a cyclo structure between the 8 and 5’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE typically involves multi-step organic synthesis. The starting material is usually adenosine, which undergoes selective deoxygenation at the 2’ and 5’ positions. This is followed by cyclization to form the 8,5’-cyclo structure. The reaction conditions often involve the use of strong acids or bases, protective groups to prevent unwanted reactions, and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions: 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyclo structure or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups at specific positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a range of substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the role of nucleosides in DNA and RNA synthesis and function.

Medicine: In medicine, 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE is explored for its potential therapeutic applications. Its analogs may have antiviral, anticancer, or other pharmacological activities.

Industry: In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism of action of 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE involves its interaction with various molecular targets. It can be incorporated into nucleic acids, potentially disrupting normal cellular processes. The cyclo structure may also affect its binding to enzymes and receptors, leading to unique biological effects. The specific pathways involved depend on the context of its use, such as antiviral or anticancer applications.

Comparison with Similar Compounds

    Adenosine: The parent compound from which 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE is derived.

    2’,3’-Dideoxyadenosine: Another nucleoside analog with deoxygenation at different positions.

    8,5’-Cycloadenosine: A compound with a similar cyclo structure but without the deoxygenation.

Uniqueness: 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE is unique due to its specific deoxygenation pattern and cyclo structure. These modifications confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

7-amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol

InChI

InChI=1S/C10H11N5O2/c11-9-8-10(13-3-12-9)15-6(14-8)2-5-4(16)1-7(15)17-5/h3-5,7,16H,1-2H2,(H2,11,12,13)

InChI Key

RZVADNQLAKDQSR-UHFFFAOYSA-N

Canonical SMILES

C1C(C2CC3=NC4=C(N=CN=C4N3C1O2)N)O

Origin of Product

United States

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